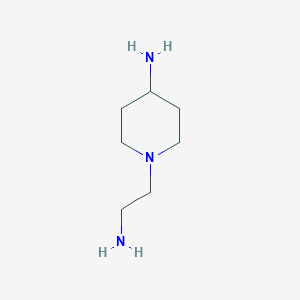
2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride typically involves the reaction of 2-bromoacetyl bromide with thiazole derivatives in the presence of a base such as lithium hydride (LiH) in dimethylformamide (DMF) as a solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
科学的研究の応用
2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s ability to interact with different molecular targets makes it a versatile agent in scientific research and drug development.
類似化合物との比較
Similar Compounds
2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one: Another thiazole derivative with potential medicinal applications
Uniqueness
2-Amino-1-(1,3-thiazol-2-yl)ethan-1-onedihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications .
特性
分子式 |
C5H8Cl2N2OS |
|---|---|
分子量 |
215.10 g/mol |
IUPAC名 |
2-amino-1-(1,3-thiazol-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C5H6N2OS.2ClH/c6-3-4(8)5-7-1-2-9-5;;/h1-2H,3,6H2;2*1H |
InChIキー |
FAUNJKNQGBBUJX-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C(=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)






![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)



![4-((Allyloxy)carbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B13512290.png)
